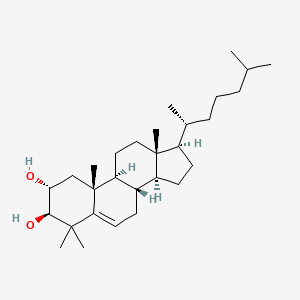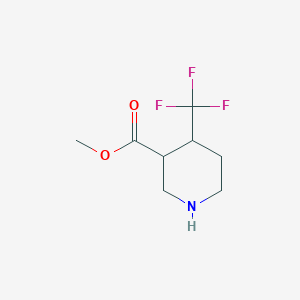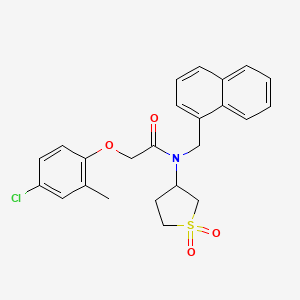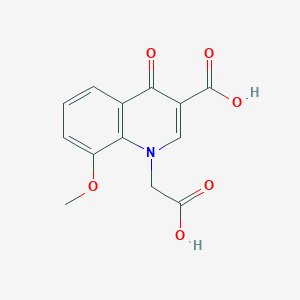![molecular formula C24H21N3O B12116246 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring an indole fused with a quinoxaline ring, contributes to its significant pharmacological potential.
Méthodes De Préparation
The synthesis of 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives . The general synthetic route includes:
Condensation Reaction: The initial step involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst to form the indoloquinoxaline core.
Alkylation: The next step involves the alkylation of the indoloquinoxaline core with 4-methylphenoxyethyl bromide under basic conditions to introduce the 2-(4-methylphenoxy)ethyl group.
Methylation: Finally, the methylation of the indole nitrogen is achieved using methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to its dihydro form.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound.
Applications De Recherche Scientifique
7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting DNA replication and transcription processes . This intercalation leads to the stabilization of the DNA duplex and inhibition of topoisomerase enzymes, which are essential for DNA unwinding during replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline include:
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its anticancer properties.
6H-indolo[2,3-b]quinoxaline: The parent compound without the methyl and phenoxyethyl substitutions, which also exhibits DNA intercalating properties.
1,2,3-triazole derivatives: Compounds that combine the indoloquinoxaline core with triazole moieties, enhancing their pharmacological activities.
The uniqueness of this compound lies in its specific substitutions, which enhance its biological activity and stability compared to its analogs .
Propriétés
Formule moléculaire |
C24H21N3O |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
7-methyl-6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-10-12-18(13-11-16)28-15-14-27-23-17(2)6-5-7-19(23)22-24(27)26-21-9-4-3-8-20(21)25-22/h3-13H,14-15H2,1-2H3 |
Clé InChI |
KPYSLQWKCCWGOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)


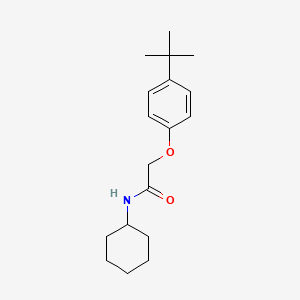
![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
